pyrocatechol

Catalog No.
S522789
CAS No.
120-80-9
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrocatechol

CAS Number

120-80-9

Product Name

pyrocatechol

IUPAC Name

benzene-1,2-diol

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H

InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-N

SMILES

OC1=CC=CC=C1O

Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
In water, 4.61X10+5 mg/L at 25 °C
Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis
Very soluble in alcohol, ethyl ether, acetate
461.0 mg/mL
Solubility in water, g/100ml at 20 °C: 43
44%

Synonyms

1,2-benzenediol, 1,2-dihydroxybenzene, 1,3-dihydroxybenzene, 2-hydroxyphenol, catechol, catechol dipotassium salt, catechol sodium salt, catechol, 14C-labeled cpd, pyrocatechol

Canonical SMILES

C1=CC=C(C(=C1)O)O

Description

The exact mass of the compound Pyrocatechol is 110.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70.7° f (ntp, 1992)461000 mg/l (at 25 °c)4.19 min water, 4.61x10+5 mg/l at 25 °csoluble in chloroform, ether; very soluble in pyridine, aqueous alkalisvery soluble in alcohol, ethyl ether, acetate461.0 mg/mlsolubility in water, g/100ml at 20 °c: 4344%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Free Radical Scavenger and Antioxidant Research

Pyrocatechol possesses potent free radical scavenging activity. Free radicals are unstable molecules with unpaired electrons that can damage cells and contribute to various diseases. Pyrocatechol's ability to donate a hydrogen atom to these radicals neutralizes them, preventing cellular damage. This property makes it a valuable research tool in studies related to oxidative stress, aging, and neurodegenerative diseases like Parkinson's and Alzheimer's.

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Enzyme Substrate and Inhibitor Studies

Pyrocatechol serves as a substrate for several enzymes, including catechol O-methyltransferase (COMT) and tyrosinase. Scientists utilize it to study the activity and regulation of these enzymes. COMT plays a crucial role in dopamine metabolism in the brain, and its dysfunction is implicated in Parkinson's disease. Research involving pyrocatechol as a COMT substrate helps understand the enzyme's function and potential therapeutic targets for the disease.

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Organic Synthesis and Polymer Chemistry

Pyrocatechol's reactive hydroxyl groups make it a versatile building block for organic synthesis. Researchers utilize it to create various complex organic molecules with potential applications in pharmaceuticals, materials science, and other fields. Additionally, pyrocatechol can be used as a precursor for the synthesis of conductive polymers, which are of interest for developing new electronic devices .

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Pyrocatechol is a colorless to pale yellow liquid that possesses a sweetish taste. It is one of the three isomeric forms of benzenediol, specifically the ortho isomer. This compound was first isolated from catechin through destructive distillation in the 19th century. Pyrocatechol can undergo various chemical transformations due to its hydroxyl groups, which contribute to its reactivity and versatility in synthesis and applications .

Biological Role

Pyrocatechol is a natural intermediate in the degradation of some aromatic compounds by microorganisms []. It also exhibits antioxidant properties by scavenging free radicals, potentially protecting cells from oxidative damage [].

Interaction with Other Compounds

Pyrocatechol can form complexes with metal ions, which can influence its biological activity [].

Pyrocatechol is a toxic compound and can cause harm upon ingestion, inhalation, or skin contact [].

  • Toxicity: Oral and dermal exposure can lead to irritation, allergic reactions, and even organ damage []. The reported oral LD50 (lethal dose for 50% of test subjects) in rats is 300 mg/kg [].
  • Flammability: Pyrocatechol has a flash point of 127 °C and can be flammable when exposed to heat or open flames [].
, including:

  • Oxidation: Pyrocatechol can be oxidized to form o-quinones, which are reactive intermediates that further participate in polymerization and crosslinking reactions .
  • Complex Formation: It reacts with metal ions such as iron(III) to form stable complexes. For instance, in basic solutions, it can form a red complex with iron(III) ions, demonstrating its ability to act as a ligand .
  • Crosslinking: Pyrocatechol's reactivity with amines leads to complex crosslinking chemistry, which is significant in the development of materials such as phenolic resins .

Several methods are employed for synthesizing pyrocatechol:

  • Dakin Oxidation: This method involves the reaction of salicylaldehyde with hydrogen peroxide in the presence of a base, yielding pyrocatechol .
  • Hydrolysis of 2-Chlorophenol: Pyrocatechol can also be produced through the hydrolysis of 2-substituted phenols using hot aqueous alkali solutions .
  • Thermal Decomposition: The thermal decomposition of catechin leads to the formation of pyrocatechol as a byproduct .

Pyrocatechol finds applications across various fields:

  • Chemical Industry: It serves as a precursor for synthesizing pesticides, flavors, and fragrances.
  • Material Science: Its crosslinking ability makes it valuable in producing phenolic resins used in coatings and adhesives.
  • Pharmaceuticals: Due to its biological activity, pyrocatechol is explored for potential therapeutic applications .

Research has focused on the interactions of pyrocatechol with other compounds:

  • Metal Complexes: Studies have shown that pyrocatechol can stabilize radical species when complexed with metal ions like iron, influencing its reactivity and potential applications in catalysis .
  • Enzymatic Inhibition: Pyrocatechol has been investigated for its ability to inhibit specific enzymatic processes, which could be harnessed for therapeutic purposes .

Several compounds share structural similarities with pyrocatechol. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
CatecholC₆H₄(OH)₂Meta-dihydroxybenzene; less reactive than pyrocatechol.
ResorcinolC₆H₄(OH)₂Para-dihydroxybenzene; used in adhesives and dyes.
HydroquinoneC₆H₆(OH)₂Acts primarily as an antioxidant; used in photography.

Pyrocatechol's ortho arrangement of hydroxyl groups enhances its reactivity compared to catechol and resorcinol, making it particularly useful in crosslinking applications and complex formation with metals.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999)
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT.
Colorless, crystalline solid with a faint odor.
Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.]

Color/Form

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown
Colorless crystals, discolors to brown on exposure to air and light, especially when moist

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

110.036779430 g/mol

Monoisotopic Mass

110.036779430 g/mol

Boiling Point

473 °F at 760 mmHg (sublimes) (NTP, 1992)
245.5 °C at 760 mm Hg; sublimes
BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam
245.5 °C
474 °F

Flash Point

261 °F (NTP, 1992)
127 °C
260 °F (127 °C) (Closed cup)
127.2 °C (open cup)
127 °C (261 °F) (Closed cup)
127 °C c.c.
261 °F

Heavy Atom Count

8

Taste

Sweet and bitter taste

Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.79 (Air = 1)
Relative vapor density (air = 1): 3.8
3.79

Density

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink
1.344
Density: 1.371
Relative density (water = 1): 1.3
1.34

LogP

0.88
0.88 (LogP)
log Kow = 0.88
0.88

Odor

Faint characteristic odor
Phenolic odo

Odor Threshold

detection: 8.0 mg/L

Decomposition

Decomposition compounds: phenol derivatives, carbon oxides, irritating smokes.
Energy of decomposition (in range 260-420 °C) measured as 0.42 kJ/g by differential scanning calorimetry (DSC), and T-ait24 was determined as 207 °C by adiabatic Dewar tests, with an apparent energy of activation of 114 kJ/mol.
Hazardous decomposition products formed under fire conditions. - Carbon oxides.

Appearance

Solid powder

Melting Point

221 °F (NTP, 1992)
105 °C
221 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LF3AJ089DQ

Related CAS

26982-53-6
20244-21-7 (unspecified hydrochloride salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Catechol is a colorless crystal. It can turn brown if exposed to air or light, especially if wet. It has a slight odor. Catechol dissolves in water. USE: Catechol is used to make other chemicals used as pharmaceuticals and farm products. It is used to make dyes, inks, photography chemicals, and rubber, fat and oil chemicals. Catechol was used in permanent hair dyes, colors and tints. The US Cosmetic Ingredient Review has stated that catechol is unsafe for use in leave-on products. Health Canada does not allow the use of catechol in cosmetics and personal care products. The Cosmetics Directive of the European Union has stated that catechol must not be used in cosmetics and personal care products. EXPOSURE: Catechol is present in some plants. It is also a component of coal. People can be exposed to catechol by breathing in cigarette smoke and wood smoke. Exposure can also occur by skin contact with products containing catechol. If catechol is released to the environment, it can become a vapor in the air at ordinary temperatures. It can be broken down in the air. Catechol can move slowly through soil. It is very soluble in water. It does not evaporate from water or soil. Catechol can be broken down by microorganisms. It does not build up in aquatic organisms. RISK: Irritation of the eyes, skin and throat have been experienced by workers using catechol. Cancer of the forestomach has been found in laboratory animals that were given catechol by mouth many times. In 1999, the International Agency for Research on Cancer (IARC) decided that catechol is possibly carcinogenic to humans, based on no evidence in humans and sufficient evidence of cancer in laboratory animals. In 2001, the American Conference of Governmental Industrial Hygienists (ACGIH) decided that catechol is a confirmed animal carcinogen with unknown relevance to humans, based on no evidence in humans and sufficient evidence of cancer in laboratory animals. The potential for catechol to cause cancer in humans has not been assessed by the EPA IRIS program or the U.S. National Toxicology Program's 12th Report on Carcinogens. (SRC)

Mechanism of Action

The effects of catechol on various ionic channels of isolated primary afferent neurons of the bull frog were examined by a single suction electrode clamp system, which combined internal perfusion and current or voltage clamp using an electronic switching circuit. Catechol was found to inhibit rather specifically the fast potassium(+) current as does 4-aminopyridine. Calcium(2+), sodium(+) and slow potassium(+) currents were not affected. Although both 4-aminopyridine and catechol were inhibitors of the fast potassium(+) channels, their sites of action were quite different. Catechol was effective when applied on the external surface of the cell membrane whereas 4-aminopyridine acted preferably internally. We assumed that a single fast potassium(+) channel has two distinct sites for blockers: the catechol site is exposed to the external medium or situated at the outer orifice of the pore, and the 4-aminopyridine site is located within the same channel but is more easily accessible from inside the nerve cell than outside. The 4-aminopyridine and catechol sites were not, however, completely separate and independent of each other since a synergistic interaction was observed between catechol and 4-aminopyridine.
Catechol, a naturally occurring and an important industrial chemical, has been shown to have strong promotion activity and induce glandular stomach tumors in rodents. In addition, catechol is a major metabolite of carcinogenic benzene. To clarify the carcinogenic mechanism of catechol, we investigated DNA damage using human cultured cell lines and 32P-labeled DNA fragments obtained from the human p53 and p16 tumor suppressor genes and the c-Ha-ras-1 proto-oncogene. Catechol increased the amount of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is known to be correlated with the incidence of cancer, in a human leukemia cell line HL-60, whereas the amount of 8-oxodG in its hydrogen peroxide (H2O2)-resistant clone HP100 was not increased. The formation of 8-oxodG in calf thymus DNA was increased by catechol in the presence of Cu(2+). Catechol caused damage to 32P-labeled DNA fragments in the presence of Cu(2+). When NADH was added, DNA damage was markedly enhanced and clearly observed at relatively low concentrations of catechol (<1 microM). DNA cleavage was enhanced by piperidine treatment, suggesting that catechol plus NADH caused not only deoxyribose phosphate backbone breakage but also base modification. Catechol plus NADH frequently modified thymine residues. Bathocuproine, a specific Cu(+) chelator and catalase inhibited the DNA damage, indicating the participation of Cu(+) and H2O2 in DNA damage. Typical hydroxyl radical scavengers did not inhibit catechol plus Cu(2+)-induced DNA damage, whereas methional completely inhibited it. These results suggest that reactive species derived from the reaction of H2O2 with Cu(+) participates in catechol-induced DNA damage. Therefore, /the authors/ conclude that oxidative DNA damage by catechol through the generation of H2O2 plays an important role in the carcinogenic process of catechol and benzene.
We examined the redox properties of the "carcinogenic" catechol and the "noncarcinogenic" hydroquinone in relation to different DNA damaging activities and carcinogenicity using 32P-labeled DNA fragments obtained from the human genes. In the presence of endogenous NADH and Cu2+, catechol induces stronger DNA damage than hydroquinone, although the magnitudes of their DNA damaging activities were reversed in the absence of NADH. In both cases, DNA damage resulted from base modification at guanine and thymine residues in addition to strand breakage induced by Cu+ and H2O2, generated during the oxidation of catechol and hydroquinone into 1,2-benzoquinone and 1,4-benzoquinone, respectively. EPR and 1H NMR studies indicated that 1,2-benzoquinone is converted directly into catechol through a nonenzymatic two-electron reduction by NADH whereas 1,4-benzoquinone is reduced into hydroquinone through a semiquinone radical intermediate through two cycles of one-electron reduction. The reduction of 1,2-benzoquinone by NADH proceeds more rapidly than that of 1,4-benzoquinone. This study demonstrates that the rapid 1,2-benzoquinone two-electron reduction accelerates the redox reaction turnover between catechol and 1,2-benzoquinone, resulting in the enhancement of DNA damage. These results suggest that the differences in NADH-mediated redox properties of catechol and hydroquinone contribute to their different carcinogenicities
Catechol is possibly carcinogenic to humans (International Agency for Research on Cancer, IARC). The key mechanism could include its oxidative DNA-damaging effect in combination with reductive-oxidative metals like Cu. We found that DNA damage was suppressed by introducing an alpha-carbonyl group to catechol at C4-position to produce carbonyl catechols. During the oxidative DNA-damaging process, catechols but not carbonyl catechols were oxidized to o-quinone; however, coexisting Cu(II) was reduced to Cu(I). Carbonyl catechols were possibly arrested at the oxidation step of semiquinones in the presence of Cu(II). Cu(I)-binding to DNA was stronger than Cu(II)-binding, on the basis of the circular dichroism spectral change. None of the carbonyl catechols induced such change, suggesting sequestration of Cu(I) from DNA. Solid-phase extraction experiments and spectrophotometric analyses showed the formation of semiquinone chelates with Cu(I). Thus, chelate formation could explain the suppression mechanism of the Cu-catechol-dependent DNA damage by terminating the reduction-oxidation cycle. Structural modifications such as introducing an alpha-carbonyl group to catechol at C4-position would contribute to reducing the risk and improving industrial and medical potentials of aromatic/phenolic compounds ... .

Vapor Pressure

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992)
0.03 [mmHg]
VP: 10 mm Hg at 118.3 °C
3X10-2 mm Hg at 20 °C (extrapolated)
Vapor pressure, Pa at 20 °C: 3 (negligible)
10 mmHg at 245 °F
(244 °F): 10 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

Ash content, wt% (max) is 0.05. /From table/

Other CAS

120-80-9

Absorption Distribution and Excretion

Pyrocatechol is readily absorbed from the GI tract and through the intact skin of mice, and probably through the lungs ... Part of the catechol ... conjugates in the body with glucuronic, sulfuric, and other acids and is excreted in the urine, with a little "free" pyrocatechol. The conjugates hydrolyze easily in the urine with the liberation of the "free" catechol, which is oxidized by air with the formation of dark-colored substances that impart to the urine a "smokey" appearance.
When mice were exposed to cigarette smoke containing radiolabeled pyrocatechol, pyrocatechol was distributed readily into the blood and tissues; 90% of the radioactivity was excreted in the urine within 24 hr.
Catechol... is absorbed in the respiratory tract. ...Very little is excreted in the urine as free catechol.
The "'S" skin notation in the listing /of the American Conference of Industrial Hygienists (ACGIH)/ refers to the "potential significant contribution to the overall exposure by the cutaneous route, including mucous membrane and the eyes, either by contact with vapors or, of probable greater significance, by direct skin contact with the substance."

Metabolism Metabolites

Part of the catechol is oxidized with polyphenol oxidase to benzoquinone. Another fraction conjugates in the body with glucuronic, sulfuric, and other acids ... The conjugates hydrolyze easily in the urine with the liberation of the free catechol ...
Catechol yields guaiacol in rat. ... In the rabbit /catechol/ ... yields o-hydroxyphenyl-beta-d-glucuronide, o-hydroxyphenyl sulfate, and hydroxyquinol ... .
Structure-reactivity studies ... undertaken in rat ... results obtained with ... catechol ... show that 2 vicinal hydroxyl groups are a necessary condition for the /methylation/ reaction to take place, providing evidence for mode of action of catechol o-methyl transferase.
Rabbits administered pyrocatechol orally excreted in the urine 18% as sulfate, 70% as monoglucuronide, and 2% as free pyrocatechol.
For more Metabolism/Metabolites (Complete) data for CATECHOL (9 total), please visit the HSDB record page.
Catechol has known human metabolites that include catechol sulfate, o-Methoxyphenyl sulfate, and Diphenol glucuronide.
Catechol is a known human metabolite of phenol.

Wikipedia

Catechol

Biological Half Life

The calculated biological half-life of pyrocatechol in humans was 3-7 hr.

Use Classification

Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

Catechol is currently manufactured together with hydroquinone by direct hydroxylation of phenol with peroxides. ... the reaction mixture is separated by distillation in different distillation columns. Water is removed, low-boiling fractions (solvents, ketone etc.) and unreacted phenol are recovered and recycled, the catechol fraction is made into a flaked product, and hydroquinone is purified by recrystallization of the corresponding fraction from water.
Pyrocatechol may be obtained by the fusion of o-phenolsulfonic acid with alkali, by heating o-chlorophenol with a solution of sodium hydroxide at 200 °C in an autoclave, or by cleavage of the methyl ether group of guaiacol (obtained from beechwood tar) with hydroidic acid.
Prepared by treating salicylaldehyde with hydrogen peroxide, or from its monomethyl ether (guaiacol) by treatment with hydrobromic acid.
... Commercial production in USA ... based on either alkaline fusion of ortho-chlorophenol or recovery from lignin-containing wastes from wood pulping operations.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Computer and Electronic Product Manufacturing
1,2-Benzenediol: ACTIVE
Discontinued 1984 by Crown Zellerbach
Health Canada does not permit the use of Pyrocatechol (catechol) in cosmetics and personal care products. ... The Cosmetics Directive of the European Union /has stated that catechol/ must not form part of the composition of cosmetics and personal care products

Analytic Laboratory Methods

Method: OSHA PV2014; Procedure: gas chromatography with flame ionization detector; Analyte: catechol; Matrix: air; Detection Limit: 2.1 ug/mL.
Characterization of catechols in an acidic fraction of cigarette smoke condensate by gas chromatography-mass spectrometry & ultra-violet spectroscopy.

Storage Conditions

Separated from strong oxidants, food and feedstuffs. Keep in the dark. Ventilation along the floor.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air and light sensitive.

Interactions

Catechol (25, 50, 75 or 100 mg/kg bw, single ip administration) decreased the incorporation of (59)Fe to erythrocytes in a dose-dependent fashion in female Swiss mice, when administered with phenol (50 mg/kg bw, single ip administration).
Intake of antioxidants from the diet has been recognized to have beneficial health effects, but the potential benefit of taking antioxidants such as beta-carotene as supplements is controversial. The aim of the present study was to evaluate the potential protective effects of a physiologically relevant concentration (2 uM) of beta-carotene on the DNA damaging effects of catechol in mouse lymphoma L5178Y cells. Two different exposure protocols were used: simultaneous exposure to beta-carotene and catechol for 3 hr; and exposure to catechol for 3 hr after 18 hr pre-treatment with the vitamin. DNA damage was evaluated using the comet assay (employing one procedure for general damage, and another procedure, which also included oxidative DNA damage). Independent of exposure protocol and procedure for comet assay, beta-carotene did not increase the basal level of DNA damage. However, at the highest concentration of catechol (1 mM), beta-carotene was found to clearly increase the level of catechol-induced DNA damage, especially in the pre-treated cells. Interestingly, an opposite effect was observed at lower concentrations of catechol, but the beta-carotene related reduction of catechol-induced genotoxicity was significant (P < 0.05) only for the procedure including oxidative damage induced by 0.5 mM catechol. Taken together our results indicate that beta-carotene can both reduce and enhance the DNA damaging effects of a genotoxic agent such as catechol. This indicates that it is the level of catechol-induced DNA damage that seems to determine whether beta-carotene should be regarded as a beneficial or detrimental agent when it comes to its use as a dietary supplement.
Continuous oral treatment of rats with 0.8% catechol for 51 weeks after a single intragastric dose of 150 mg/kg of N-methyl-N'-nitro-N-nitrosoguanidine strongly enhanced both forestomach and glandular stomach carcinogenesis. In addition, and more importantly, catechol alone induced adenocarcinoma and adenomatous hyperplasia in the pyloric region of the glandular stomach.
Catechol and N-methyl-N'-nitro-N-nitrosoguanidine are gastric carcinogens in rats. Catechol, sodium chloride and bile salts have enhancing effects on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats. The effects of these compounds on proliferation of pyloric mucosa cells in male F344 rats were examined immunohistochemically using bromodeoxyuridine and anti-bromodeoxyuridine monoclonal antibody. Rats were given N-methyl-N'-nitro-N-nitrosoguanidine (83 ug/ml in their drinking water), catechol (0.8% in their diet), sodium taurocholate (0.3% in their diet), sodium taurodeoxycholate (0.3% in their diet), or sodium chloride (10% in their diet or by intragastric administration of 1 ml of saturated solution once a week) for 4 weeks. All these treatments markedly enhanced cell proliferation of the pyloric epithelium.
For more Interactions (Complete) data for CATECHOL (15 total), please visit the HSDB record page.

Stability Shelf Life

Discolors in air and light ... its aqueous solution soon turns brown.
Volatile with steam
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know

David S Goldstein
PMID: 34206133   DOI: 10.3390/ijms22115999

Abstract

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is the focus of the catecholaldehyde hypothesis for the pathogenesis of Parkinson's disease and other Lewy body diseases. The catecholaldehyde is produced via oxidative deamination catalyzed by monoamine oxidase (MAO) acting on cytoplasmic dopamine. DOPAL is autotoxic, in that it can harm the same cells in which it is produced. Normally, DOPAL is detoxified by aldehyde dehydrogenase (ALDH)-mediated conversion to 3,4-dihydroxyphenylacetic acid (DOPAC), which rapidly exits the neurons. Genetic, environmental, or drug-induced manipulations of ALDH that build up DOPAL promote catecholaminergic neurodegeneration. A concept derived from the catecholaldehyde hypothesis imputes deleterious interactions between DOPAL and the protein alpha-synuclein (αS), a major component of Lewy bodies. DOPAL potently oligomerizes αS, and αS oligomers impede vesicular and mitochondrial functions, shifting the fate of cytoplasmic dopamine toward the MAO-catalyzed formation of DOPAL-destabilizing vicious cycles. Direct and indirect effects of DOPAL and of DOPAL-induced misfolded proteins could "freeze" intraneuronal reactions, plasticity of which is required for neuronal homeostasis. The extent to which DOPAL toxicity is mediated by interactions with αS, and vice versa, is poorly understood. Because of numerous secondary effects such as augmented spontaneous oxidation of dopamine by MAO inhibition, there has been insufficient testing of the catecholaldehyde hypothesis in animal models. The clinical pathophysiological significance of genetics, emotional stress, environmental agents, and interactions with numerous proteins relevant to the catecholaldehyde hypothesis are matters for future research. The imposing complexity of intraneuronal catecholamine metabolism seems to require a computational modeling approach to elucidate clinical pathogenetic mechanisms and devise pathophysiology-based, individualized treatments.


Green Nanoparticle Scavengers against Oxidative Stress

Peng Yang, Jianhua Zhang, Siying Xiang, Zhekai Jin, Fang Zhu, Tianyou Wang, Gaigai Duan, Xianhu Liu, Zhipeng Gu, Yiwen Li
PMID: 34383476   DOI: 10.1021/acsami.1c12176

Abstract

The usage of exogenous antioxidant materials to relieve oxidative stress offers an important strategy for the therapy of oxidative stress-induced injuries. However, the fabrication processes toward the antioxidant materials usually require the involvement of extra metal ions and organic agents, as well as sophisticated purification steps, which might cause tremendous environmental stress and induce unpredictable side effects in vivo. To address these issues, herein, we proposed a novel strategy to fabricate green nanoparticles for efficiently modulating oxidative stress, which was facilely prepared from tea polyphenol extracts (originated from green tea) via a green enzymatic polymerization-based chemistry method. The resulting nanoparticles possessed a uniform spherical morphology and good stability in water and biomedium and demonstrated excellent radical scavenging properties. These nanoparticle scavengers could effectively prevent intracellular oxidative damage, accelerate wound recovery, and protect the kidneys from reactive oxygen species damaging in the acute kidney injury model. We hope this work will inspire the further development of more types of green nanoparticles for antioxidant therapies via similar synthetic strategies using green biomass materials.


Antibacterial catechol-based hyaluronic acid, chitosan and poly (N-vinyl pyrrolidone) coatings onto Ti6Al4V surfaces for application as biomedical implant

Jon Andrade Del Olmo, Leyre Pérez-Álvarez, Miguel Ángel Pacha-Olivenza, Leire Ruiz-Rubio, Oihane Gartziandia, José Luis Vilas-Vilela, José Maria Alonso
PMID: 33984386   DOI: 10.1016/j.ijbiomac.2021.05.034

Abstract

Bacterial contamination in implanted biomedical devices is a critical daily concern. The most used material for permanent implant in biomedical field is Ti6Al4V alloy due to its beneficial mechanical properties and high biocompatibility. Accordingly, in this work different polymeric antibacterial coatings poly(N-vinyl pyrrolidone) (PVP), hyaluronic acid (HA) and chitosan (CHI) were developed and comparatively analysed for Ti6Al4V surface covering. The adhesion of these coatings to Ti6Al4V substrates were carried out after the conjugation of these polymers with the so well-known bioadhesive properties of catechol (CA) anchor group. These surface modifications were characterized by X-ray photoelectronic spectroscopy, contact angle measurements and atomic force microscopy. In addition, the stability of CA-conjugated polymeric coatings was compared with the coatings formed with unconjugated polymers. Finally, the cytocompatibility and antibacterial properties against gram-positive and gram-negative strains on coated Ti6Al4V substrates were assessed confirming the effectiveness of these polymeric coatings against bacterial infections for future applications in protecting biomedical implants.


Bioinspired Self-Healable Polyallylamine-Based Hydrogels for Wet Adhesion: Synergistic Contributions of Catechol-Amino Functionalities and Nanosilicate

Jee Na Lee, Su Yeon Lee, Won Ho Park
PMID: 33840193   DOI: 10.1021/acsami.1c02141

Abstract

Recently, many studies have been reported on functional adhesives that are applicable in wet conditions as well as in air conditions. In this study, a novel polymer hydrogel that mimics the mussel foot proteins (Mfps) was designed as an adhesive that can adhere strongly to various substrates in wet conditions. Polyallylamine-hydrocaffeic acid (PAA-CA) conjugates were synthesized to introduce the catechol moiety into the PAA backbone. The PAA-CA hydrogels were simply prepared by controlling the pH to enable the formation of a dynamic imine bond via the Schiff base reaction without any additional cross-linking agents. Owing to its residual amino groups, the PAA-CA hydrogel showed improved adhesive strength in wet conditions, which was found to be ∼4.7 times higher than in dry conditions. In addition, dual-cross-linked PAA-CA hydrogels were prepared by the addition of laponite (LP). The synergistic effect of the dynamic imine bonds and ionic bonds of the PAA-CA/LP nanocomposite hydrogels led to improved mechanical and self-healing properties. PAA-based hydrogels have great potential for more diverse applications than those of the commercial adhesives.


Benzene-Free Synthesis of Multisubstituted Catechol via Oxidative Dearomatic Reorganization

Tongxiang Cao, Qiu Shi, Shifa Zhu
PMID: 33560130   DOI: 10.1021/acs.orglett.1c00071

Abstract

A benzene-free synthesis of multisubstituted catechol via an oxidative dearomatic reorganization is reported. This reaction tolerated a wide spectrum of functionalities, which could be applied in the synthesis of an electron-deficient arene-conjugated catechol that is difficult to access via biomimetic oxidative coupling. In addition, a diversification-oriented transformation that leveraged the versatile catechol afforded a series of functionality-rich products.


Electrochemically deposition of catechol-chitosan hydrogel coating on coronary stent with robust copper ions immobilization capability and improved interfacial biological activity

Beilei Wang, Jinsheng Hua, Renchuan You, Kun Yan, Likun Ma
PMID: 33781813   DOI: 10.1016/j.ijbiomac.2021.03.158

Abstract

Establishing a facile and versatile strategy to confer coronary stent with improved interfacial biological activity is crucial for novel cardiovascular implants. Developing a coating with NO release ability catalyzed by metal ions, such as copper, will be highly advantageous for the functionalized surface modification of metal stents. However, most available strategies involve drawbacks of low efficiency, complex processes, and toxic chemicals. Therefore, in this study, we report a green and facile electrobiofabrication method to construct the bioactive hydrogel coating by combining chitosan, catechol groups and copper ions on coronary stent and titanium surfaces. Experimental results demonstrated that the chitosan hydrogel coating can be precisely controlled synthesis via electrochemical deposition and serves as a versatile platform for copper ions immobilization. Additionally, mussel-inspired catechol groups could be chemically grafted on chitosan chains to further enhance the film mechanical properties and binding abilities of copper ions. Moreover, in vitro cell biocompatibility and catalyzed NO-generation activity have also been accessed and which suggesting great possibilities for biomedical applications. Therefore, by coupling the electrobiofabrication approach and multi-functionalities of the hybrid film, this report would advance the development of biomimetic hydrogel coating for vascular engineering (e.g., coronary stent) and other biomedical devices.


In situ mechanical reinforcement of polymer hydrogels via metal-coordinated crosslink mineralization

Sungjin Kim, Abigail U Regitsky, Jake Song, Jan Ilavsky, Gareth H McKinley, Niels Holten-Andersen
PMID: 33510173   DOI: 10.1038/s41467-021-20953-7

Abstract

Biological organic-inorganic materials remain a popular source of inspiration for bioinspired materials design and engineering. Inspired by the self-assembling metal-reinforced mussel holdfast threads, we tested if metal-coordinate polymer networks can be utilized as simple composite scaffolds for direct in situ crosslink mineralization. Starting with aqueous solutions of polymers end-functionalized with metal-coordinating ligands of catechol or histidine, here we show that inter-molecular metal-ion coordination complexes can serve as mineral nucleation sites, whereby significant mechanical reinforcement is achieved upon nanoscale particle growth directly at the metal-coordinate network crosslink sites.


Preventing post-surgical cardiac adhesions with a catechol-functionalized oxime hydrogel

Masaki Fujita, Gina M Policastro, Austin Burdick, Hillary T Lam, Jessica L Ungerleider, Rebecca L Braden, Diane Huang, Kent G Osborn, Jeffrey H Omens, Michael M Madani, Karen L Christman
PMID: 34145265   DOI: 10.1038/s41467-021-24104-w

Abstract

Post-surgical cardiac adhesions represent a significant problem during routine cardiothoracic procedures. This fibrous tissue can impair heart function and inhibit surgical access in reoperation procedures. Here, we propose a hydrogel barrier composed of oxime crosslinked poly(ethylene glycol) (PEG) with the inclusion of a catechol (Cat) group to improve retention on the heart for pericardial adhesion prevention. This three component system is comprised of aldehyde (Ald), aminooxy (AO), and Cat functionalized PEG mixed to form the final gel (Ald-AO-Cat). Ald-AO-Cat has favorable mechanical properties, degradation kinetics, and minimal swelling, as well as superior tissue retention compared to an initial Ald-AO gel formulation. We show that the material is cytocompatible, resists cell adhesion, and led to a reduction in the severity of adhesions in an in vivo rat model. We further show feasibility in a pilot porcine study. The Ald-AO-Cat hydrogel barrier may therefore serve as a promising solution for preventing post-surgical cardiac adhesions.


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